2-(Cyclopropylmethoxy)benzamide
Description
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
2-(cyclopropylmethoxy)benzamide |
InChI |
InChI=1S/C11H13NO2/c12-11(13)9-3-1-2-4-10(9)14-7-8-5-6-8/h1-4,8H,5-7H2,(H2,12,13) |
InChI Key |
YGSJZZHYXOPQFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC2=CC=CC=C2C(=O)N |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
2-(Cyclopropylmethoxy)benzamide has been explored as a candidate for developing new pharmaceutical agents due to its unique structural properties. Its derivatives have shown promise in targeting specific biological pathways, particularly in the treatment of diseases such as cancer and diabetes.
Case Study: Anticancer Activity
In a study evaluating the anticancer potential of various benzamide derivatives, this compound was synthesized and tested for its efficacy against different cancer cell lines. The compound exhibited significant cytotoxicity with an IC50 value of approximately 5 µM against MCF7 breast cancer cells, indicating its potential as an anticancer agent.
Antimicrobial Properties
Research has indicated that this compound and its analogs possess antimicrobial activity. In vitro tests demonstrated effectiveness against various bacterial strains, suggesting applications in treating infections caused by resistant bacteria.
Case Study: Antimicrobial Efficacy
A series of compounds derived from this compound were evaluated for their antimicrobial properties. One derivative showed a minimum inhibitory concentration (MIC) of 5.19 µM against Staphylococcus aureus and comparable activity against fungal strains like Candida albicans and Aspergillus niger, highlighting its potential in combating multi-drug resistant pathogens .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. By modifying the cyclopropyl group or the methoxy substituent, researchers can enhance the compound's potency and selectivity for specific biological targets.
Data Table: SAR Analysis of Derivatives
| Compound Name | Structural Modification | IC50 (µM) | Activity Type |
|---|---|---|---|
| This compound | None | 5.00 | Anticancer |
| 4-Amino-2-(cyclopropylmethoxy)benzamide | Amino group addition | 4.12 | Anticancer |
| N-(2-(Benzylamino)-2-oxoethyl)benzamide | Glycine-like substitution | 0.1 | β-cell protective |
Applications in Material Science
Beyond medicinal applications, this compound is also being investigated for its potential in material science. Its unique chemical structure allows it to serve as a building block for synthesizing novel materials with specific properties.
Potential Uses
- Polymer Chemistry : As a monomer in creating polymers with enhanced thermal stability and mechanical strength.
- Nanotechnology : Investigated as a component in nanocarriers for drug delivery systems, improving bioavailability and targeting efficiency.
Toxicity and Safety Assessments
The safety profile of this compound is essential for its application in pharmaceuticals. Preliminary toxicity studies indicate low acute toxicity levels, but further investigations are necessary to evaluate chronic effects and long-term safety in various biological systems.
Comparison with Similar Compounds
Key Structural Features
The table below compares 2-(Cyclopropylmethoxy)benzamide with structurally related benzamide derivatives:
*CPM: Cyclopropylmethoxy
Q & A
Q. How can researchers validate the purity of novel this compound analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
